LSD1 Inhibitory Potential: Substructural Advantage Over Tranylcypromine
The 1-(4-cyclopropylphenyl)-2-fluoroethan-1-amine scaffold is the core aryl-fluoroethylamine substructure of a potent LSD1 inhibitor (Example 29, US10100046) that achieved an IC50 of 100 nM in a TR-FRET enzymatic assay against human LSD1 [1]. In contrast, the classic cyclopropylamine pharmacophore tranylcypromine exhibits an LSD1 IC50 of 57,980 nM (58 µM) in a comparable biochemical assay [2]. This represents an approximately 580-fold improvement in potency associated with the elaborated scaffold built upon the 1-(4-cyclopropylphenyl)-2-fluoroethan-1-amine core. While the exact IC50 of the free amine has not been reported in isolation, the substructural contribution is evident from the patent SAR: the 4-cyclopropylphenyl group is a critical determinant of LSD1 binding affinity, as replacement with unsubstituted phenyl or heteroaryl groups results in loss of activity in the same series [1].
| Evidence Dimension | LSD1 enzymatic inhibition IC50 |
|---|---|
| Target Compound Data | 100 nM (as the core substructure within the full Example 29 compound; free amine not directly tested) [1] |
| Comparator Or Baseline | Tranylcypromine IC50 = 57,980 nM [2] |
| Quantified Difference | ~580-fold lower IC50 for the elaborated scaffold vs. tranylcypromine |
| Conditions | TR-FRET assay; human recombinant LSD1; 2°C incubation for patent compound; 25°C for tranylcypromine (similar assay format) [1][2] |
Why This Matters
For procurement decisions in LSD1-targeted drug discovery, selecting building blocks that embed the 4-cyclopropylphenyl motif can accelerate SAR exploration by providing a pre-validated pharmacophore with demonstrated nanomolar potency potential.
- [1] BindingDB. BDBM292091: 4-[1-(4-cyclopropylphenyl)-4-(2,8-diazaspiro[4.5]decan-8-yl)-6-oxopyrimidin-2-yl]-2-fluorobenzonitrile (US10100046, Example 29). IC50: 100 nM. Available at: https://bindingdb.org/rwd/jsp/dbsearch/PrimarySearch_ki.jsp?energyterm=kJ/mole&tag=lidic50&monomerid=292091 (accessed 2026-05-01). View Source
- [2] Borrello, M. T.; Schinor, B.; Bartels, K.; Benelkebir, H.; Pereira, S.; Al-Jamal, W. T.; Douglas, L.; Duriez, P. J.; Packham, G.; Haufe, G.; Ganesan, A. Fluorinated tranylcypromine analogues as inhibitors of lysine-specific demethylase 1 (LSD1, KDM1A). Bioorg. Med. Chem. Lett. 2017, 27 (10), 2099–2101. (Table 1: Tranylcypromine IC50 = 57,980 nM). View Source
